2-Phenyl-2H-1,3,2-benzothiazaphosphorine 2-sulfide
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Overview
Description
2-Phenyl-2H-1,3,2-benzothiazaphosphorine 2-sulfide is a heterocyclic compound that contains phosphorus, sulfur, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2H-1,3,2-benzothiazaphosphorine 2-sulfide typically involves the reaction of 2-aminothiophenol with phosphorus trichloride and phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2H-1,3,2-benzothiazaphosphorine 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphorines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenyl-2H-1,3,2-benzothiazaphosphorine 2-sulfide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-2H-1,3,2-benzothiazaphosphorine 2-sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Similar in structure but lacks the phosphorus atom.
2-Phenyl-1,3,2-dioxaphosphorine: Contains oxygen instead of sulfur.
2-Phenyl-1,3,2-thiazaphosphorine: Similar but with different substituents on the phosphorus atom.
Properties
CAS No. |
73713-83-4 |
---|---|
Molecular Formula |
C13H10NPS2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-phenyl-2-sulfanylidene-1,3,2λ5-benzothiazaphosphinine |
InChI |
InChI=1S/C13H10NPS2/c16-15(12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)17-15/h1-10H |
InChI Key |
JDXYRORFFQDVQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2(=S)N=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
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